N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Catalog No.
S2797439
CAS No.
714284-14-7
M.F
C18H13ClN4O2S2
M. Wt
416.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thioph...

CAS Number

714284-14-7

Product Name

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Molecular Formula

C18H13ClN4O2S2

Molecular Weight

416.9

InChI

InChI=1S/C18H13ClN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)

InChI Key

WHXICSFTOORGNC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)Cl

solubility

not available

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also known as QCT (CAS No. 714284-14-7), is a synthetic compound characterized by its complex structure that includes a quinoxaline moiety, a thiophene ring, and a sulfonamide group. With a molecular formula of C18H13ClN4O2S2 and a molecular weight of 416.9 g/mol, this compound appears as a yellow to orange crystalline powder with a melting point between 226°C and 229°C . Its unique structure contributes to its stability and potential therapeutic applications.

Typical of sulfonamides and quinoxaline derivatives. These reactions include:

  • Nucleophilic substitutions at the sulfonamide nitrogen, which can lead to the formation of diverse derivatives.
  • Cross-coupling reactions, particularly palladium-catalyzed methods, to modify the quinoxaline or thiophene components for enhanced biological activity.
  • Hydrolysis of the sulfonamide group under acidic or basic conditions, which could affect its solubility and reactivity.

QCT has demonstrated promising biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival. This inhibition is significant in the context of cancer research, as PI3K pathways are often dysregulated in malignancies including ovarian and breast cancers . Additionally, QCT has shown potential in treating inflammatory diseases and viral infections due to its low toxicity profile and good safety margins in preliminary studies .

The synthesis of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can be accomplished through several methods:

  • Direct synthesis: Involves the reaction of 3-chloroaniline with 2-aminobenzonitrile followed by treatment with thiophene-2-sulfonyl chloride.
  • Palladium-catalyzed cross-coupling: Utilizes palladium catalysts to facilitate the coupling of aryl halides with thiophene derivatives to form the desired compound.
  • Alternative routes: Other synthetic pathways may involve modifications to existing quinoxaline or thiophene structures to enhance solubility or biological activity.

Analytical methods such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has several potential applications:

  • Anticancer agent: As a PI3K inhibitor, it may serve as a therapeutic agent in oncology.
  • Anti-inflammatory drug: Its properties may be beneficial in treating diseases characterized by inflammation.
  • Research tool: Used in various biochemical assays to study cellular signaling pathways related to cancer and other diseases.

Interaction studies involving QCT have primarily focused on its mechanism of action as a PI3K inhibitor. These studies explore how QCT affects downstream signaling pathways critical for cell survival and proliferation. Additionally, research into its interactions with other molecular targets may reveal synergistic effects when combined with existing therapies .

Several compounds share structural similarities with N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, including:

Compound NameStructure FeaturesBiological Activity
N-(3-aminoquinoxalin-2-yl)-sulfonamideQuinoxaline core, sulfonamide groupPI3K inhibition
N-{3-[2-(ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamideEthoxy substitution on phenyl ringAnticancer properties
N-(4-aminoquinazolin-2-yl)-sulfonamideQuinoxaline replaced by quinazolinePotential anti-inflammatory effects

The uniqueness of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide lies in its specific combination of structural features that enhance its lipophilicity and biological activity against PI3K-related pathways while maintaining low toxicity levels .

XLogP3

4.6

Dates

Last modified: 08-17-2023

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